4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
CAS No.: 1105202-62-7
Cat. No.: VC4253324
Molecular Formula: C24H22N6O3
Molecular Weight: 442.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105202-62-7 |
|---|---|
| Molecular Formula | C24H22N6O3 |
| Molecular Weight | 442.479 |
| IUPAC Name | 4-[[2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C24H22N6O3/c1-14-4-2-3-5-19(14)30-22-18(12-26-30)21(15-6-7-15)28-29(24(22)33)13-20(31)27-17-10-8-16(9-11-17)23(25)32/h2-5,8-12,15H,6-7,13H2,1H3,(H2,25,32)(H,27,31) |
| Standard InChI Key | VXTLDEIEVXGQHT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5CC5 |
Introduction
The compound 4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a heterocyclic organic molecule featuring a pyrazolo[3,4-d]pyridazine scaffold. This structure is significant in pharmaceutical research due to its potential biological activities, particularly as a kinase inhibitor. The compound's design incorporates functional groups that enhance its binding affinity to biological targets, making it a promising candidate for therapeutic applications.
Target of Action
The compound is designed to inhibit kinases by mimicking the adenine ring of ATP. This allows it to bind effectively to the hinge region of kinase active sites.
Biochemical Pathways
-
mTOR Pathway: The compound likely disrupts the mTOR signaling pathway, which regulates cell growth and proliferation.
-
Apoptosis Induction: It may enhance pro-apoptotic protein expression (e.g., caspases) while suppressing anti-apoptotic proteins like Bcl-2.
Result of Action
By inhibiting kinase activity, the compound can reduce cell growth and division, making it a potential anticancer agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents:
-
Formation of the pyrazolo[3,4-d]pyridazine core.
-
Addition of the cyclopropyl group and o-tolyl substituent.
-
Coupling with benzamide derivatives to introduce the acetamido-benzamide moiety.
Characterization Techniques
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.
-
Mass Spectrometry (MS): Determines molecular weight.
-
Infrared Spectroscopy (IR): Identifies functional groups.
-
Elemental Analysis: Validates molecular composition.
Kinase Inhibition
The compound's ability to inhibit kinases has been demonstrated in docking studies, where it binds effectively to ATP-binding sites.
Research Findings
| Study | Target | IC₅₀ (µM) | Effect |
|---|---|---|---|
| Kinase Inhibition Assay | Kinase Active Sites | Varies | Disrupts mTOR signaling pathway |
| Cytotoxicity on Cancer Cell Lines | MCF-7 | ~0.5–5 | Induces apoptosis |
Potential Applications
-
Cancer Therapy: The compound's kinase inhibition properties make it suitable for treating cancers involving dysregulated kinase activity.
-
Anti-inflammatory Drugs: Its structural similarity to other anti-inflammatory agents suggests potential in this area.
-
Drug Development: The molecule serves as a lead compound for designing more potent derivatives.
Limitations and Future Directions
While promising, further research is needed to:
-
Optimize its pharmacokinetic properties (e.g., solubility, bioavailability).
-
Conduct extensive in vivo studies to confirm efficacy and safety.
-
Explore modifications to enhance selectivity towards specific kinases.
This detailed analysis highlights the significance of 4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide as a promising candidate in medicinal chemistry for therapeutic applications such as cancer treatment and inflammation management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume